N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-15-8-11-19(14-20(15)24-12-4-7-21(24)25)23-22(26)18-10-9-16-5-2-3-6-17(16)13-18/h2-3,5-6,8-11,13-14H,4,7,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKNASJZAFHYGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide involves multiple steps, starting with the preparation of the pyrrolidinone ring. One common method involves the reaction of 4-methyl-3-nitrophenylamine with 2-oxopyrrolidine under specific conditions to form the intermediate compound . This intermediate is then reacted with 2-naphthoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes steps such as solvent extraction, crystallization, and purification through techniques like column chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted phenyl derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide exhibits antiproliferative activity against several human cancer cell lines. A study published in Medicinal Chemistry Research highlighted its moderate cytotoxicity against these cell lines, suggesting potential as an anticancer agent. This cytotoxic effect may be attributed to the compound's ability to interfere with cellular processes critical for cancer cell survival.
Antimicrobial Properties
Another area of investigation is the antimicrobial activity of this compound. Preliminary studies suggest that it may possess antibacterial properties, making it a candidate for further exploration in the development of new antimicrobial agents. The structural components of the compound may contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions, including condensation techniques. A notable method described in the literature involves a one-pot synthesis using a three-component condensation reaction, which has been characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. This efficient synthesis route is crucial for producing the compound in sufficient quantities for biological testing.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound can provide insights into its biological efficacy. The following table summarizes some structurally similar compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[4-methylphenyl]naphthalene-1-carboxamide | Similar naphthalene structure without pyrrolidine | Lacks nitrogen-containing ring |
| 4-Methyl-N-(pyrrolidin-1-yl)benzamide | Contains pyrrolidine but lacks naphthalene | Focus on benzamide structure |
| N-(4-methylphenyl)-N'-[(2-pyridyl)methylene]urea | Urea linkage instead of carboxamide | Different functional group properties |
| N-[4-(dimethylamino)phenyl]naphthalene-1-carboxamide | Dimethylamino substitution on phenyl ring | Potentially different biological activity |
This table illustrates how variations in functional groups and structural motifs influence the biological activities and chemical properties of related compounds.
Mechanism of Action
The mechanism of action of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The pyrrolidinone ring is known to interact with enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from ECHA Registrants ()
Several naphthalene carboxamide derivatives with azo or hydroxyphenyl substituents are listed in ECHA records. For example:
- N-(5-chloro-2-methylphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide (ECHA ID: 25/04/2013) Key Differences: Incorporates an azo (-N=N-) linkage and a chloro-methylphenyl group. Implications: The azo group may reduce metabolic stability compared to the pyrrolidinone in the target compound.
- 4-[[4-(aminocarbonyl)phenyl]azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide Key Differences: Features an ethoxyphenyl substituent and a urea-like (aminocarbonyl) group. Implications: The ethoxy group enhances solubility, while the urea moiety may facilitate hydrogen bonding in biological systems .
Comparative Table 1: Structural Features
| Compound Name | Substituents on Phenyl Ring | Functional Groups | Potential Bioactivity |
|---|---|---|---|
| Target Compound | 4-methyl, 3-(2-oxopyrrolidin-1-yl) | Carboxamide, pyrrolidinone | Enzyme inhibition? |
| N-(5-chloro-2-methylphenyl) analog [ECHA] | 5-chloro-2-methyl | Azo, hydroxy, carboxamide | Chromogenic assays? |
| 4-[[4-(aminocarbonyl)phenyl]azo] analog | 2-ethoxy, 4-aminocarbonyl | Azo, hydroxy, carboxamide | Receptor binding? |
DM-15: A Pyridinone-Containing Analog ()
The compound N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1-(naphthalene-2-yl-methyl)-1H-pyrrole-3-carboxamide (DM-15) shares a naphthalene-carboxamide scaffold but differs in substituents:
- Key Differences: Incorporates a dihydropyridinone ring and a pyrrole-methyl group.
- Implications: The pyridinone ring may improve water solubility compared to the pyrrolidinone in the target compound. The dimethyl groups on the pyrrole could modulate steric hindrance in binding interactions .
Piperazinium and Azo Derivatives ()
- N-[4-(4-methylpiperazin-4-ium-1-yl)phenyl]naphthalene-2-carboxamide () Key Differences: Substitutes the pyrrolidinone with a charged piperazinium group. Implications: The cationic piperazinium may enhance solubility but reduce blood-brain barrier permeability compared to the neutral pyrrolidinone .
- N-(4-Chloro-2-Methylphenyl)-3-Hydroxy-4-[(2-Methylphenyl)Azo]Naphthalene-2-Carboxamide () Key Differences: Contains an azo group and a chloro-methylphenyl substituent.
Key Research Findings and Limitations
- Structural Trends: Pyrrolidinone/pyridinone rings improve metabolic stability over azo groups. Chlorine or methoxy substituents increase lipophilicity, affecting distribution.
- Data Gaps : Direct pharmacological data (e.g., IC50, solubility) are absent in the provided evidence, limiting quantitative comparisons.
Biological Activity
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide (referred to as "the compound" hereafter) is a synthetic organic compound with significant potential in medicinal chemistry. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula: C22H24N2O
- Molecular Weight: 348.44 g/mol
- Structural Components:
- Naphthalene core
- Pyrrolidine ring
- Aromatic amine substituent
These structural elements contribute to the compound's biological activity, particularly in targeting specific cellular pathways.
The biological activity of the compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. Key mechanisms include:
-
Enzyme Inhibition:
- The compound acts as an inhibitor of carbonic anhydrase, which plays a crucial role in acid-base balance and respiration.
- Inhibition of this enzyme can lead to altered physiological responses, making it a candidate for therapeutic applications.
-
Anticancer Activity:
- Studies have shown that derivatives similar to the compound exhibit significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells .
- The mechanism involves disruption of the cell cycle and induction of apoptosis through binding to the colchicine site on β-tubulin, leading to cytoskeletal disruption .
- Antimicrobial Properties:
Research Findings and Case Studies
Numerous studies have evaluated the biological activity of the compound and its analogs. Below are summarized findings from notable research:
Case Study: Anticancer Activity Evaluation
In a specific study focusing on anticancer properties, the compound was tested against several cancer cell lines using MTT assays. The results indicated that:
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide to ensure high yield and purity?
- Methodological Answer: The synthesis requires multi-step organic reactions, including amide bond formation and functional group protection/deprotection. Critical parameters include:
- Temperature control : Maintaining 50–70°C during coupling reactions to minimize side products .
- Catalyst selection : Using coupling agents like HATU or EDCI for efficient carboxamide bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .
- Characterization : Confirm structure via -NMR (aromatic protons at δ 7.2–8.5 ppm), -NMR (carbonyl signals at δ 165–170 ppm), and HRMS (exact mass verification) .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- -NMR identifies substituent patterns (e.g., methyl group at δ 2.3 ppm, pyrrolidinone protons at δ 3.1–3.5 ppm) .
- -NMR confirms carbonyl groups (amide C=O at ~168 ppm, pyrrolidinone C=O at ~175 ppm) .
- Infrared Spectroscopy (IR): Detects amide C=O stretch (~1650 cm) and aromatic C-H bends (~750 cm) .
- Mass Spectrometry (MS): HRMS validates molecular weight (e.g., [M+H]+ at m/z 399.18) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound to enhance its pharmacological profile?
- Methodological Answer:
- Substituent modification : Replace the 4-methyl group with halogens (e.g., Cl, F) or electron-withdrawing groups to modulate lipophilicity and target binding .
- In vitro assays : Test analogs against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with active sites, focusing on hydrogen bonding with pyrrolidinone and π-π stacking of naphthalene .
Q. What methodological approaches are recommended to resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer:
- Replicate studies : Standardize assay conditions (e.g., cell lines, incubation time) to isolate compound-specific effects .
- Dose-response validation : Use multiple concentrations (e.g., 0.1–100 μM) to confirm IC consistency .
- Orthogonal assays : Cross-validate results with complementary techniques (e.g., Western blot for protein inhibition alongside enzymatic assays) .
Q. How can computational chemistry be integrated into the experimental design for predicting the binding affinity of this compound with target enzymes?
- Methodological Answer:
- Molecular docking : Use Schrödinger Suite or MOE to simulate binding poses, prioritizing interactions between the pyrrolidinone moiety and catalytic residues .
- Molecular Dynamics (MD) : Run 100 ns simulations (GROMACS) to assess binding stability and identify key hydrogen bonds or hydrophobic contacts .
- Free energy calculations : Apply MM-GBSA to quantify binding energy contributions (ΔG) for SAR refinement .
Q. What strategies are effective in analyzing metabolic stability and degradation pathways of this compound in preclinical models?
- Methodological Answer:
- Radiolabeling : Synthesize -labeled analogs to track metabolites in liver microsomes .
- LC-MS/MS : Identify phase I/II metabolites (e.g., hydroxylation at naphthalene ring or glucuronidation) using Q-TOF systems .
- In vitro models : Use hepatocyte suspensions or CYP450 isoforms (e.g., CYP3A4) to predict in vivo clearance rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
